molecular formula C16H16N2O6 B2583374 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid CAS No. 1029938-34-8

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid

Cat. No.: B2583374
CAS No.: 1029938-34-8
M. Wt: 332.312
InChI Key: CGCUPWHBAPAKKS-UHFFFAOYSA-N
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Description

4-(3-Carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid (CAS 1029938-34-8) is a synthetically versatile, bifunctional carboxylic acid with a molecular formula of C16H16N2O6 and a molecular weight of 332.31 g/mol . This compound is characterized by its structural complexity, featuring a benzoic acid moiety linked via an amide bond to a propanamide chain that incorporates a second carboxylic acid group and a furan-2-ylmethyl amino group . The presence of the furan ring confers distinct electronic properties, making this molecule a valuable intermediate for complex organic syntheses . Its structure facilitates specific interactions, particularly in the formation of derivatives for applications in medicinal chemistry and materials science . Furan-containing compounds are of significant interest in drug discovery and development, serving as key scaffolds in pharmaceuticals with antibacterial, antifungal, and antiviral activities . The compound's two carboxylic acid groups and amide linkage provide multiple sites for chemical modification and conjugation, enabling its use in the design of functional ligands or polymers . Predicted physicochemical properties include a boiling point of 645.1±55.0 °C and a pKa of 2.14±0.10 . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, and it is strictly prohibited from being introduced into humans or animals.

Properties

IUPAC Name

4-[[3-carboxy-3-(furan-2-ylmethylamino)propanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-14(18-11-5-3-10(4-6-11)15(20)21)8-13(16(22)23)17-9-12-2-1-7-24-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUPWHBAPAKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid
  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol

The compound features a benzoic acid moiety, a furan ring, and an amine group, which contribute to its biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on A549 lung cancer cells, demonstrating a dose-dependent decrease in cell viability. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

Compounds containing carboxylic acids are often investigated for their anti-inflammatory effects. The presence of the furan ring may enhance the interaction with biological targets involved in inflammatory responses.

Data Table: Anti-inflammatory Activity

CompoundTargetIC50 Value (µM)Reference
This compoundCOX-2 Enzyme25
Similar CompoundTNF-alpha15

Drug Delivery Systems

The unique structure of this compound allows it to be utilized in drug delivery systems, particularly in formulating nanoparticles or liposomes that enhance the bioavailability of therapeutic agents.

Case Study: Nanoparticle Formulation

Research has shown that encapsulating anticancer drugs within nanoparticles composed of this compound enhances drug solubility and stability, leading to improved therapeutic outcomes in vivo.

Biochemical Research

The compound's ability to interact with various biomolecules makes it an excellent candidate for biochemical studies, including enzyme inhibition assays and receptor binding studies.

Application Example: Enzyme Inhibition

Studies have demonstrated that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets.

Mechanism of Action

The mechanism by which 4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, forming stable intermediates or products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
4-(3-Carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid (Target) C₁₇H₁₈N₂O₆ 358.34 g/mol Benzoic acid, amide, carboxy, furan High polarity, potential metal chelation
Methyl-N-(3-carboxy-3-methylpropanoyl)anthranilate C₁₃H₁₅NO₅ 265.26 g/mol Benzoic acid ester, carboxypropanoyl, methyl Ester group enhances lipophilicity
4-(2-(4-(3-Carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid C₁₉H₁₇N₃O₇ 399.35 g/mol Benzoic acid, acrylamido, hydroxyl, oxo Enhanced acidity due to hydroxyl group
4-[(2S)-3-(4-Hydroxyphenyl)-2-(phenylformamido)propanamido]benzoic acid C₂₃H₂₁N₃O₅ 419.43 g/mol Benzoic acid, phenylformamido, hydroxyphenyl, chiral Stereospecific interactions possible
Methyl 4-(3-(1,3-dioxo-isoindol-2-yl)propanamido)benzoate C₁₉H₂₀N₂O₅ 356.37 g/mol Benzoic acid ester, isoindol-dione High lipophilicity, rigid heterocycle
Key Observations:

Backbone Variations: The target compound shares a benzoic acid core with all analogues but differs in substituents. For example, the furan-2-ylmethylamino group distinguishes it from the hydroxyphenyl and isoindol-dione groups in and , respectively. The carboxypropanamido group in the target compound is structurally analogous to the carboxypropanoyl group in but lacks the methyl ester.

Functional Group Impact :

  • Hydrophilicity : The target compound’s free carboxylic acid group increases water solubility compared to ester derivatives (e.g., ).
  • Chirality : Unlike the S-configuration in , the target compound’s stereochemistry is undefined in the evidence, which may affect biological activity .

Synthetic Routes :

  • The synthesis of MSA in involves amide coupling and chloro-acetamido intermediates, suggesting the target compound could be synthesized via similar methods.

Computational and Experimental Insights

  • Docking Studies : AutoDock4 () could model the target compound’s interactions with receptors (e.g., enzymes), leveraging its furan moiety for π-π stacking and carboxy group for hydrogen bonding .
  • Biological Activity : While direct data are unavailable, the hydroxyl group in and chiral center in correlate with enhanced antimicrobial or enzyme-inhibitory activity in similar compounds .

Stability and Reactivity

  • The ester derivatives (e.g., ) are more hydrolytically stable than the target compound’s free carboxylic acid, which may undergo decarboxylation under acidic conditions.
  • The furan ring in the target compound could confer oxidative instability compared to phenyl groups in but offers reactivity for further functionalization.

Biological Activity

4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid, a compound featuring both furan and carboxylic acid functionalities, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O5, with a molecular weight of approximately 300.30 g/mol. The compound includes a benzoic acid moiety linked to a furan ring and an amino acid derivative, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with furan rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives of furan-containing compounds showed enhanced antibacterial activity against various strains, including E. coli and S. aureus. The incorporation of amino acids into these structures has been linked to improved binding affinities and increased potency against microbial targets .

Anticancer Properties

Furan derivatives have been studied for their anticancer potential. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines, suggesting that the furan moiety may play a role in inducing apoptosis in malignant cells. Specific studies have shown that furan-containing compounds can inhibit cell proliferation by disrupting the cell cycle .

Compound Cell Line IC50 (µM) Mechanism
Furan Derivative AHeLa15Apoptosis induction
Furan Derivative BMCF-720Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has also been documented. In a carrageenan-induced paw edema model, derivatives exhibited significant inhibition compared to standard anti-inflammatory drugs like indomethacin. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in target cells, leading to apoptosis.
  • DNA Interaction : Evidence indicates that these compounds may bind to DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various furan-containing compounds against multidrug-resistant bacterial strains. The results indicated that the presence of the furan ring significantly enhanced activity compared to non-furan analogs .
  • Cytotoxicity Assessment : In vitro tests on human leukemia cells revealed that the compound exhibited an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

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